molecular formula C10H11Cl B13941166 Benzene, 1-chloro-4-(1-methylcyclopropyl)- CAS No. 63340-05-6

Benzene, 1-chloro-4-(1-methylcyclopropyl)-

Cat. No.: B13941166
CAS No.: 63340-05-6
M. Wt: 166.65 g/mol
InChI Key: HPHQIPGQYVHUHM-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-methylcyclopropyl)-: is an organic compound with the molecular formula C10H11Cl and a molecular weight of 166.647 . It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 1-methylcyclopropyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-methylcyclopropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylcyclopropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of Benzene, 1-chloro-4-(1-methylcyclopropyl)- may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-4-(1-methylcyclopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Phenol Derivatives: Formed through nucleophilic substitution.

    Carboxylic Acids/Ketones: Formed through oxidation.

    Cyclopropyl Derivatives: Formed through reduction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1-methylcyclopropyl)- involves its interaction with specific molecular targets. The chlorine atom and the 1-methylcyclopropyl group influence the compound’s reactivity and binding affinity. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The 1-methylcyclopropyl group can affect the compound’s steric and electronic properties, influencing its overall reactivity .

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-methyl-
  • Benzene, 1-chloro-4-(trifluoromethyl)-
  • Benzene, 1-chloro-4-(1-methylcyclohexyl)-

Uniqueness: Benzene, 1-chloro-4-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic effects. This makes it different from other benzene derivatives with simpler substituents, such as methyl or trifluoromethyl groups. The cyclopropyl group can introduce ring strain and influence the compound’s reactivity and stability .

Properties

IUPAC Name

1-chloro-4-(1-methylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHQIPGQYVHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212732
Record name Benzene, 1-chloro-4-(1-methylcyclopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63340-05-6
Record name Benzene, 1-chloro-4-(1-methylcyclopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063340056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(1-methylcyclopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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